2-bromo-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide
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Overview
Description
2-bromo-N’-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a benzoyl group, and a propylcyclohexyl group attached to a benzohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N’-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide typically involves multiple stepsThe reaction conditions often involve the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N’-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can occur at the benzoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while reduction with LiAlH4 would produce an amine.
Scientific Research Applications
2-bromo-N’-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide involves its interaction with specific molecular targets. The bromine atom and the benzoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N’-[4-(4-ethylbenzyl)benzoyl]benzohydrazide
- 2-bromo-N’-[4-(4-chlorobenzyl)benzoyl]benzohydrazide
- 2-bromo-N’-[4-(4-methylbenzyl)benzoyl]benzohydrazide
Uniqueness
2-bromo-N’-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide is unique due to the presence of the propylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Properties
Molecular Formula |
C23H27BrN2O2 |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-bromo-N'-[4-(4-propylcyclohexyl)benzoyl]benzohydrazide |
InChI |
InChI=1S/C23H27BrN2O2/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22(27)25-26-23(28)20-6-3-4-7-21(20)24/h3-4,6-7,12-17H,2,5,8-11H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
DBEVGAGBRJSYQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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